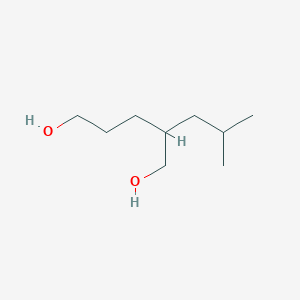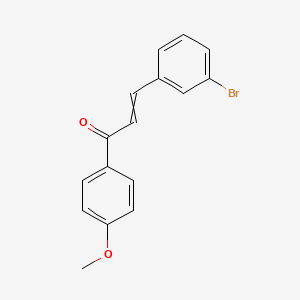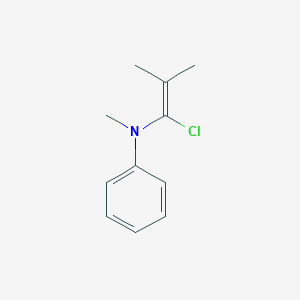
2-(2-Methylpropyl)pentane-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpropyl)pentane-1,5-diol is an organic compound with the molecular formula C10H22O2. It belongs to the class of diols, which are compounds containing two hydroxyl groups (-OH) attached to different carbon atoms. This compound is known for its versatility and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Methylpropyl)pentane-1,5-diol can be synthesized through several methods. One common method involves the esterification of mixed dibasic acids with higher fatty alcohols, followed by hydrogenation. The esterification reaction is carried out without a catalyst, simplifying the process by avoiding the need for catalyst separation . Another method involves the hydrogenation of glutaric acid and its derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of glutaric acid or its derivatives. This process is efficient and yields high purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylpropyl)pentane-1,5-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
2-(2-Methylpropyl)pentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Acts as a solvent and stabilizer in biochemical assays.
Medicine: Used in the formulation of pharmaceuticals and as a percutaneous absorption enhancer.
Mécanisme D'action
The mechanism of action of 2-(2-Methylpropyl)pentane-1,5-diol involves its interaction with biological membranes, enhancing the permeability of the skin and facilitating the absorption of active substances. This compound acts as an efficient solvent and antimicrobial agent, making it valuable in pharmaceutical formulations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Pentanediol: Another diol with similar properties but different molecular structure.
1,4-Butanediol: Used in similar applications but has a different carbon chain length.
1,6-Hexanediol: Similar in function but with a longer carbon chain.
Uniqueness
2-(2-Methylpropyl)pentane-1,5-diol is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Its ability to enhance percutaneous absorption and act as an antimicrobial agent makes it particularly valuable in dermatological and pharmaceutical applications .
Propriétés
Numéro CAS |
57740-10-0 |
|---|---|
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
2-(2-methylpropyl)pentane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-8(2)6-9(7-11)4-3-5-10/h8-11H,3-7H2,1-2H3 |
Clé InChI |
WUOAKRFLJNZUSU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CCCO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)
![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)
![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)


![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)

![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)





